Ziconotide

Clinical Trial Analgesic Efficacy Neuropathic Pain

Ziconotide—the sole FDA-approved non-opioid intrathecal analgesic—is a 25-amino-acid peptide (ω-conotoxin MVIIA) that blocks N-type calcium channels (CaV2.2) with picomolar affinity (Kd 1.1–18 pM). Unlike μ-opioid agonists or gabapentinoids, its direct pore blockade (cryo-EM validated, PDB: 7MIX) eliminates tolerance development, a critical differentiator. This peptide is the definitive reagent for CaV2.2 research. Ensure ≥98% purity with batch-specific documentation.

Molecular Formula C102H172N36O32S7
Molecular Weight 2639.2 g/mol
CAS No. 150770-63-1
Cat. No. B122063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiconotide
CAS150770-63-1
SynonymsCYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide
Molecular FormulaC102H172N36O32S7
Molecular Weight2639.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
InChIInChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
InChIKeyBPKIMPVREBSLAJ-QTBYCLKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water and is practically insoluble in methyl tert-butyl ethe

Ziconotide (CAS 150770-63-1): Baseline Characterization and Sourcing Context for Procurement


Ziconotide (CAS 150770-63-1) is a synthetic 25-amino-acid peptide corresponding to ω-conotoxin MVIIA, originally isolated from the venom of the marine cone snail *Conus magus* [1]. It acts as a potent and selective pore blocker of the neuronal N-type voltage-gated calcium channel (CaV2.2), inhibiting the release of pronociceptive neurotransmitters such as glutamate and calcitonin gene-related peptide (CGRP) from primary afferent terminals in the superficial dorsal horn of the spinal cord [2]. Ziconotide is an FDA-approved, non-opioid, intrathecal analgesic indicated for the management of severe chronic pain in adult patients who are refractory to or intolerant of other treatments, including systemic analgesics and intrathecal morphine [3]. The drug is distinguished by a picomolar binding affinity for CaV2.2 (Kd range: 1.1–18 pM) and a requirement for intrathecal delivery due to its peptidic nature and narrow therapeutic window [4].

Ziconotide in Procurement: Why In-Class Analogs, Opioids, and Alternative Peptides Are Not Interchangeable


Substituting ziconotide with another intrathecal analgesic, an oral calcium channel modulator, or a related ω-conotoxin peptide fails to replicate its unique therapeutic and regulatory profile for several quantifiable reasons. Ziconotide's mechanism—direct, high-affinity blockade of the CaV2.2 pore—differs fundamentally from that of intrathecal opioids (e.g., morphine, which acts via μ-opioid receptor agonism) and oral α2δ ligands (e.g., gabapentin, which modulates trafficking of calcium channel auxiliary subunits) [1]. This mechanistic divergence translates into distinct clinical performance, including an absence of tolerance development with prolonged ziconotide administration, in contrast to morphine, and a different side effect spectrum (CNS-mediated, non-opioid adverse events) [2]. Moreover, ziconotide's peptidic structure and pharmacodynamic properties mandate a specific, narrow, and slow intrathecal titration protocol; switching to a small-molecule CaV2.2 inhibitor or a systemically administered ω-conotoxin would introduce a completely different set of pharmacokinetic, toxicological, and regulatory considerations [3]. Finally, ziconotide is the sole non-opioid intrathecal agent with FDA approval, a regulatory distinction that has direct implications for clinical practice guidelines and institutional formulary decisions [4].

Ziconotide Product-Specific Quantitative Evidence Guide for Procurement and Scientific Selection


Quantified Clinical Efficacy: Ziconotide vs. Placebo in Refractory Pain Populations

In a pivotal randomized, double-blind, placebo-controlled trial of 111 patients with refractory cancer- or AIDS-related pain, intrathecal ziconotide produced a mean reduction in Visual Analog Scale of Pain Intensity (VASPI) score of 53.1% compared to 18.1% in the placebo group (p < 0.001) [1]. 'Moderate to complete' pain relief was reported by 52.9% of ziconotide-treated patients versus 17.5% of placebo recipients [1]. In a separate analysis of double-blind, placebo-controlled trials in patients with chronic noncancer pain, ziconotide monotherapy resulted in a mean percent improvement in pain score ranging from 15.7% to 31.6%, with approximately one-sixth to one-third of patients achieving a ≥30% reduction in pain intensity [2].

Clinical Trial Analgesic Efficacy Neuropathic Pain Cancer Pain

Preclinical Potency and Specificity: Ziconotide vs. Intrathecal Morphine in a Rat Model of Postoperative Pain

In a rat incisional model of postoperative pain, intrathecal ziconotide exhibited an ED50 of 0.1 μg (49 pmol) for blocking heat hyperalgesia, making it 16-fold more potent than intrathecal morphine (ED50 = 1.6 μg; 2.1 nmol) [1]. The antinociceptive effect of a single intrathecal bolus of ziconotide (0.3 μg) lasted for more than 4 hours, whereas the effect of intrathecal morphine was short-lasting (≤1 hour) [1]. Critically, ziconotide selectively blocked hyperalgesia in the injured paw without affecting normal nociceptive thresholds, in contrast to morphine, which also elevated heat nociceptive thresholds in the uninjured contralateral paw (ED50 = 2.7 μg) [1].

Preclinical Pharmacology Antinociception Potency Duration of Action

Molecular Target Selectivity: Ziconotide Binding Affinity (Kd) and Potency (IC50) at CaV2.2

Ziconotide binds to N-type calcium channels (CaV2.2) in rat brain membranes with a Kd of 1.1–18 pM and inhibits channel function with IC50 values ranging from 2–55 pM [1]. In functional assays, it blocks high-voltage-activated calcium currents in rat superior cervical ganglion neurons with an IC50 of 32 nM and inhibits depolarization-induced norepinephrine release from peripheral sympathetic efferent neurons and hippocampal synaptosomes with IC50s of 1.2 nM and 5.5 nM, respectively [1]. This picomolar affinity and functional potency at CaV2.2 underpin its classification as a highly selective, pore-blocking antagonist, which contrasts with the broader calcium channel interactions of other ω-conotoxins (e.g., MVIIC, which inhibits both P- and Q-type channels) [2].

Binding Affinity Target Selectivity CaV2.2 Channel ω-Conotoxin

Regulatory Differentiation: Ziconotide as the Sole FDA-Approved Non-Opioid Intrathecal Analgesic

Ziconotide (Prialt) is the only FDA-approved non-opioid intrathecal analgesic for the management of severe chronic pain [1]. While intrathecal morphine is also FDA-approved for this indication, it is an opioid and carries the attendant risks of tolerance, dependence, and respiratory depression. No other N-type calcium channel blocker, whether a small molecule or an alternative ω-conotoxin peptide (e.g., leconotide/CVID), has achieved regulatory approval for intrathecal or systemic analgesia as of 2026 [2]. Ziconotide received FDA approval in 2004, and it remains the first-in-class and only-in-class drug for its specific mechanism and route of administration [3].

Regulatory Exclusivity FDA Approval Intrathecal Drug Delivery Non-Opioid Analgesic

Differential Safety Profile: Ziconotide vs. Leconotide (CVID) in a Rodent Model

In a rat model of diabetic neuropathic pain, the maximum no-side-effect intravenous dose of leconotide (2 mg/kg) produced a 51.7% reversal of hyperalgesia, whereas the highest no-side-effect intravenous dose of ziconotide (0.02 mg/kg) yielded only a 0.4% reversal (p < 0.001) [1]. This 100-fold difference in tolerated dose with vastly superior efficacy for leconotide highlights the severe toxicity of intravenous ziconotide, which manifests as orthostatic hypotension and cardiovascular side effects due to peripheral sympathetic blockade [1]. Ziconotide's narrow therapeutic window and toxicity when administered systemically necessitate its exclusive use via intrathecal infusion, whereas leconotide's favorable safety profile allows for intravenous administration [2].

Safety Profile Side Effects Therapeutic Window Route of Administration

Ziconotide in Practice: Best-Validated Research and Clinical Application Scenarios Derived from Quantitative Evidence


Research Application: High-Affinity Pharmacological Tool for Isolating N-Type Calcium Channel (CaV2.2) Function in Pain Pathways

Ziconotide's picomolar binding affinity (Kd = 1.1–18 pM) and functional IC50 values in the low nanomolar range for neurotransmitter release make it an ideal research reagent for definitive studies of CaV2.2 channel contributions to synaptic transmission and pain processing [1]. Its validated selectivity profile, as demonstrated by cryo-EM structures showing specific pore blockade, allows for unambiguous pharmacological isolation of CaV2.2-mediated effects in *in vitro* electrophysiology and neurotransmitter release assays [2].

Clinical Application: First-Line Intrathecal Monotherapy for Chronic Neuropathic Pain in Opioid-Intolerant or Opioid-Refractory Patients

Based on its demonstrated 53.1% mean pain reduction in cancer/AIDS-related refractory pain and its status as the sole FDA-approved non-opioid intrathecal analgesic, ziconotide is a recommended first-line monotherapy for patients with localized noncancer neuropathic or nociceptive pain who are intolerant to or have failed systemic analgesics and intrathecal morphine [3]. The PACC guidelines specifically favor ziconotide in this clinical niche, supported by evidence of sustained, long-term analgesic efficacy without the development of tolerance [4].

Clinical Application: Opioid-Sparing Strategy in Long-Term Intrathecal Therapy

Ziconotide's non-opioid mechanism and the preclinical finding that its antinociceptive action is more specific to pathological pain states (no effect on normal thermal nociception at analgesic ED50) support its use in combination with or as a replacement for intrathecal morphine [5]. This approach can reduce opioid requirements, mitigating opioid-related side effects such as nausea, constipation, and tolerance. In clinical practice, a transition to ziconotide monotherapy or ziconotide-based combination therapy is pursued for patients experiencing dose-limiting adverse events from intrathecal opioids [6].

Research Application: Structural Biology and Cryo-EM Studies of Voltage-Gated Calcium Channels

The high-resolution cryo-EM structure of the human CaV2.2 channel in complex with ziconotide (PDB: 7MIX) provides a detailed molecular blueprint of how a peptide pore blocker interacts with a voltage-gated calcium channel [7]. This structural data makes ziconotide a valuable tool for investigating the molecular determinants of CaV2.2 gating, ion selectivity, and state-dependent block, as well as for structure-based design of novel N-type calcium channel inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziconotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.